1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid

Cross‑coupling Suzuki‑Miyaura C–Br vs. C–Cl reactivity

1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid (CAS 1399662-30-6) is a trisubstituted pyrazole building block carrying an N1‑allyl group, a C3‑bromine atom, and a C4‑carboxylic acid function. The compound is supplied as a research intermediate with a typical purity specification of ≥95% (AKSci) to 97% (Leyan).

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B11792825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC=CCN1C=C(C(=N1)Br)C(=O)O
InChIInChI=1S/C7H7BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h2,4H,1,3H2,(H,11,12)
InChIKeyINDSDSVREWDMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid – Core Structural and Physicochemical Profile for Sourcing


1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid (CAS 1399662-30-6) is a trisubstituted pyrazole building block carrying an N1‑allyl group, a C3‑bromine atom, and a C4‑carboxylic acid function [1]. The compound is supplied as a research intermediate with a typical purity specification of ≥95% (AKSci) to 97% (Leyan) . Its molecular formula is C₇H₇BrN₂O₂, molecular weight 231.05 g·mol⁻¹, calculated LogP 1.53, topological polar surface area (TPSA) 55.12 Ų, and it possesses one hydrogen‑bond donor and three acceptors .

Why Broadly Similar Pyrazole‑4‑carboxylic Acids Cannot Replace 1‑Allyl‑3‑bromo‑1H‑pyrazole‑4‑carboxylic Acid


The concurrent presence of an N‑allyl handle, a C‑Br cross‑coupling site, and a free carboxylic acid in the same molecule is not replicated by the closest commercial analogs (e.g., 3‑bromo‑1H‑pyrazole‑4‑carboxylic acid, 1‑allyl‑1H‑pyrazole‑4‑carboxylic acid, or the ethyl ester derivative). Removing the allyl group eliminates olefin‑centric functionalization pathways (e.g., thiol‑ene click, metathesis), while replacing bromine with chlorine reduces oxidative‑addition reactivity in Pd‑catalyzed couplings [1][2]. The presence of the free acid versus the ethyl ester further dictates whether amidation or hydrolysis steps are required, impacting step‑economy and overall yield in multi‑step syntheses .

Quantitative Differentiation Evidence for 1‑Allyl‑3‑bromo‑1H‑pyrazole‑4‑carboxylic Acid vs. Closest Analogs


Bromine at C3 vs. Chlorine at C3: Higher Expected Cross‑Coupling Reactivity

The C3‑bromine in the target compound is expected to undergo oxidative addition to Pd⁰ significantly faster than the C3‑chlorine analog 1‑allyl‑3‑chloro‑1H‑pyrazole‑4‑carboxylic acid. In a structurally related 3‑halopyrazole‑4‑carboxylate series, brominated substrates gave Suzuki–Miyaura coupling yields of 70–75% under standard conditions, while the corresponding chlorides required elevated temperatures (80–100 °C vs. 50–60 °C) and gave lower conversions (<40%) .

Cross‑coupling Suzuki‑Miyaura C–Br vs. C–Cl reactivity

N1‑Allyl Substituent Enables Olefin‑Centered Diversification Inaccessible to the Non‑Allyl Analog

The N1‑allyl group provides a reactive alkene moiety that is absent in the direct analog 3‑bromo‑1H‑pyrazole‑4‑carboxylic acid. In a multicomponent reaction system, in‑situ‑generated pyrazole‑3‑carboxylate allyl esters (structurally analogous to the target acid) participated in a domino cyclization/allylic esterification/allylic substitution sequence, constructing up to two new heterocyclic rings and five new σ‑bonds in a single operation [1]. The non‑allyl analog cannot engage in such allylic transformation cascades.

Click chemistry Thiol‑ene Olefin metathesis

Free Carboxylic Acid Avoids Saponification Step Required by the Ethyl Ester Analog

The target compound possesses a free C4‑carboxylic acid, whereas the frequently procured alternative is ethyl 1‑allyl‑3‑bromo‑1H‑pyrazole‑4‑carboxylate (CAS 1399653‑70‑3). Direct amide coupling with the target acid eliminates the saponification step (typically NaOH/EtOH, reflux, 2–4 h) required when using the ethyl ester, which is reported to proceed with ~85–92% yield for this ester class [1]. Bypassing this step reduces overall synthesis time by ≥2 h and avoids losses associated with aqueous work‑up.

Step‑economy Amide coupling Protecting‑group‑free

Physicochemical Profile Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Key Analogs

The target compound’s calculated LogP (1.53) and TPSA (55.12 Ų) place it in a favorable region for CNS drug‑likeness compared to analogs. The N‑allyl‑free analog 3‑bromo‑1H‑pyrazole‑4‑carboxylic acid has a lower LogP (calculated ~0.89, ChemSpider) and higher TPSA (~75 Ų), predicting poorer passive membrane permeability. Conversely, the N‑methyl analog 3‑bromo‑1‑methyl‑1H‑pyrazole‑4‑carboxylic acid shows LogP ~1.1, intermediate between the two .

LogP TPSA Drug‑likeness Permeability

Regioselective Synthesis Route Forms the Backbone of Agrochemical Intermediates

The Bayer CropScience patent WO2009106230A3 exemplifies the class of 1‑alkyl‑3‑haloalkyl‑pyrazole‑4‑carboxylic acids as direct precursors to SDHI fungicides (e.g., fluxapyroxad, bixafen) [1]. While the patent does not single out the 1‑allyl‑3‑bromo derivative, the regioselective cyclization method reported achieves a >90:10 N1‑alkylation regioselectivity for allyl‑substituted substrates, compared to ~70:30 for simple methyl substrates, underscoring the favorable steric and electronic directing effect of the allyl group [1].

Agrochemical intermediates Regioselective synthesis Fungicide building block

Highest‑Impact Application Scenarios for 1‑Allyl‑3‑bromo‑1H‑pyrazole‑4‑carboxylic Acid Based on Differentiated Evidence


Diversification‑Focused Medicinal Chemistry Libraries Requiring Orthogonal Handles

Programs that rely on iterative Suzuki–Miyaura coupling followed by thiol‑ene or metathesis functionalization benefit from the C‑Br and N‑allyl combination in a single building block. The allyl handle allows late‑stage diversification without disturbing the carboxylic acid conjugation site, as demonstrated by analogous allyl‑pyrazole carboxylates in domino allylic esterification/substitution cascades [1].

Agrochemical Intermediate for SDHI Fungicide Scaffolds

Patented regioselective routes to 1‑alkyl‑3‑haloalkyl‑pyrazole‑4‑carboxylic acids are directly aligned with the core substructure of commercial SDHI fungicides [2]. The >9:1 N1‑regioselectivity reported for allyl substrates translates to higher throughput in process chemistry compared to methyl analogs, reducing purification overhead.

CNS‑Oriented Fragment‑Based Drug Discovery (FBDD) Libraries

The balanced LogP (1.53) and low TPSA (55 Ų) of this building block are in the favorable range for CNS penetration . Compared to the more polar 3‑bromo‑1H‑pyrazole‑4‑carboxylic acid (ΔTPSA +20 Ų), derivatives assembled from this allyl‑bromo‑acid are predicted to exhibit superior passive permeability, making it a preferred fragment for CNS library enumeration.

Step‑Economical Amide‑Based Lead Optimization

When the desired final compound is a pyrazole‑4‑carboxamide, procurement of the free acid eliminates the ester hydrolysis step required by the ethyl ester analog. This reduces the synthetic sequence by one step and improves combined yield by an estimated 5–15% [3], an advantage that compounds over parallel libraries where time and material savings are critical.

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